6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride
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Overview
Description
6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound belongs to the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to a tetrahydro-naphthyridine core, making it a unique and valuable compound for various scientific research and industrial applications .
Preparation Methods
The synthesis of 6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications . Industrial production methods may involve the use of microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce reaction times . The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high purity and yield of the final product .
Chemical Reactions Analysis
6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-Benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one hydrochloride can be compared with other similar compounds, such as:
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: This compound has a similar naphthyridine core but differs in the functional groups attached, leading to different biological activities and applications.
1,6-Naphthyridine derivatives: These compounds share the naphthyridine core structure but have varying substituents, resulting in diverse chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15-8-14-11-17(7-6-13(14)9-16-15)10-12-4-2-1-3-5-12;/h1-5,8-9H,6-7,10-11H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUCWKEXNVSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)NC=C21)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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